4-(3-chloropyridin-4-yl)-N-cyclopropylmorpholine-2-carboxamide
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Overview
Description
4-(3-chloropyridin-4-yl)-N-cyclopropylmorpholine-2-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom and a morpholine ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloropyridin-4-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 3-chloropyridine, is subjected to a series of reactions to introduce the desired substituents.
Morpholine Ring Formation: The morpholine ring is synthesized through a nucleophilic substitution reaction, where an amine reacts with an epoxide or a halide.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloropyridin-4-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-(3-chloropyridin-4-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(3-chloropyridin-4-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(3-chloropyridin-4-yl)-N-cyclopropylmorpholine-2-carboxamide: shares structural similarities with other heterocyclic compounds such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Pyrazolo[3,4-b]pyridines: These compounds have a similar pyridine ring structure and are known for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds also share structural features and are investigated for their potential as kinase inhibitors.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic development.
Properties
Molecular Formula |
C13H16ClN3O2 |
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Molecular Weight |
281.74 g/mol |
IUPAC Name |
4-(3-chloropyridin-4-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C13H16ClN3O2/c14-10-7-15-4-3-11(10)17-5-6-19-12(8-17)13(18)16-9-1-2-9/h3-4,7,9,12H,1-2,5-6,8H2,(H,16,18) |
InChI Key |
FBDRQRJCMUTMCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=C(C=NC=C3)Cl |
Origin of Product |
United States |
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